Cas no 21422-40-2 (1H-Indole-2-acetic acid methyl ester)

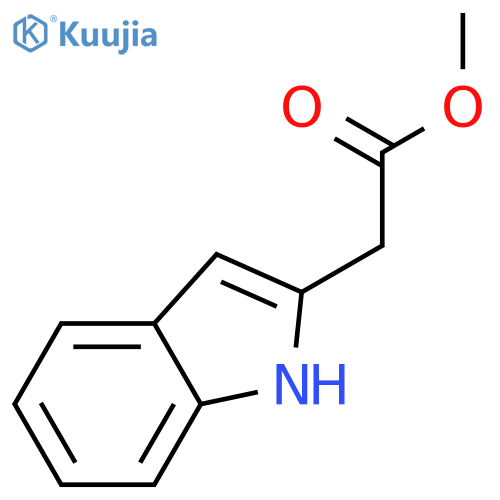

21422-40-2 structure

商品名:1H-Indole-2-acetic acid methyl ester

CAS番号:21422-40-2

MF:C11H11NO2

メガワット:189.210542917252

MDL:MFCD24549238

CID:1109023

PubChem ID:10932216

1H-Indole-2-acetic acid methyl ester 化学的及び物理的性質

名前と識別子

-

- 1H-Indole-2-acetic acid methyl ester

- methyl 2-(1H-indol-2-yl)acetate

- methyl indole-2-acetate

- FT-0737210

- E76881

- 1H-Indole-2-acetic acid, methyl ester

- INDOLE-2-ACETIC ACID METHYL ESTER

- EN300-7354618

- CS-0150704

- SCHEMBL8686875

- DTXSID80448769

- AKOS027475914

- indoleacetic acid methyl ester

- ZXAOWDBYBUEVKE-UHFFFAOYSA-N

- 21422-40-2

- methyl indole-2 acetate

- Methyl2-(1H-indol-2-yl)acetate

- DA-21129

- methyl 1H-indole-2-acetate

-

- MDL: MFCD24549238

- インチ: InChI=1S/C11H11NO2/c1-14-11(13)7-9-6-8-4-2-3-5-10(8)12-9/h2-6,12H,7H2,1H3

- InChIKey: ZXAOWDBYBUEVKE-UHFFFAOYSA-N

- ほほえんだ: COC(=O)CC1=CC2=CC=CC=C2N1

計算された属性

- せいみつぶんしりょう: 189.07903

- どういたいしつりょう: 189.078978594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 217

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 42.1Ų

じっけんとくせい

- PSA: 42.09

1H-Indole-2-acetic acid methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X28945-1g |

Methyl 2-(1H-indol-2-yl)acetate |

21422-40-2 | 97% | 1g |

¥4112.0 | 2024-07-18 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD633026-1g |

Methyl 2-(1H-indol-2-yl)acetate |

21422-40-2 | 97% | 1g |

¥3894.0 | 2022-03-01 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD633026-250mg |

Methyl 2-(1H-indol-2-yl)acetate |

21422-40-2 | 97% | 250mg |

¥1558.0 | 2022-03-01 | |

| Chemenu | CM240431-1g |

Methyl 2-(1H-indol-2-yl)acetate |

21422-40-2 | 95%+ | 1g |

$536 | 2023-02-02 | |

| Enamine | EN300-7354618-2.5g |

methyl 2-(1H-indol-2-yl)acetate |

21422-40-2 | 95% | 2.5g |

$1625.0 | 2023-05-25 | |

| Enamine | EN300-7354618-0.1g |

methyl 2-(1H-indol-2-yl)acetate |

21422-40-2 | 95% | 0.1g |

$269.0 | 2023-05-25 | |

| Ambeed | A417052-250mg |

Methyl 2-(1H-indol-2-yl)acetate |

21422-40-2 | 97% | 250mg |

$224.0 | 2025-03-05 | |

| A2B Chem LLC | AD60824-250mg |

Methyl 2-(1H-indol-2-yl)acetate |

21422-40-2 | 97% | 250mg |

$164.00 | 2024-04-20 | |

| 1PlusChem | 1P007R14-100mg |

1H-Indole-2-acetic acid, methyl ester |

21422-40-2 | 97% | 100mg |

$146.00 | 2023-12-19 | |

| A2B Chem LLC | AD60824-1g |

Methyl 2-(1H-indol-2-yl)acetate |

21422-40-2 | 97% | 1g |

$418.00 | 2024-04-20 |

1H-Indole-2-acetic acid methyl ester 関連文献

-

1. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

21422-40-2 (1H-Indole-2-acetic acid methyl ester) 関連製品

- 32588-36-6(2-(1H-indol-2-yl)acetic acid)

- 5100-57-2(Ethyl 2-(quinolin-2-yl)acetate)

- 33588-64-6(Ethyl indole-2-acetate)

- 52249-48-6(Methyl 2-(quinolin-2-yl)acetate)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:21422-40-2)1H-Indole-2-acetic acid methyl ester

清らかである:99%/99%

はかる:250mg/1g

価格 ($):184.0/484.0